molecular formula C23H18ClN5O2 B6053834 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6053834
M. Wt: 431.9 g/mol
InChI Key: GVHGNMGUXPRTBN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methoxymethyl chloride, and 3-pyridylmethylamine. The synthetic route may involve the formation of intermediate compounds through condensation, cyclization, and substitution reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives with different substituents. Examples include:

  • 4-chloromethcathinone
  • 3-chloromethcathinone
  • 4-bromomethcathinone

Uniqueness

What sets 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(methoxymethyl)-11-(pyridin-3-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2/c1-31-14-19-21(16-4-6-17(24)7-5-16)22-26-12-18-20(29(22)27-19)8-10-28(23(18)30)13-15-3-2-9-25-11-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHGNMGUXPRTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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